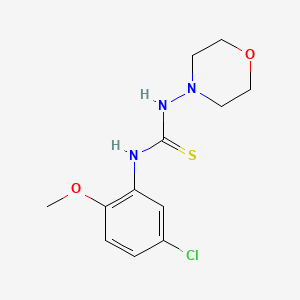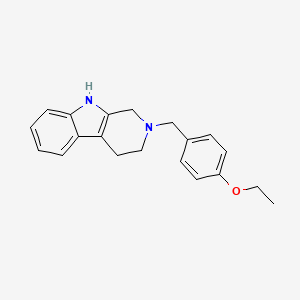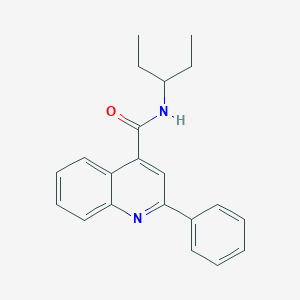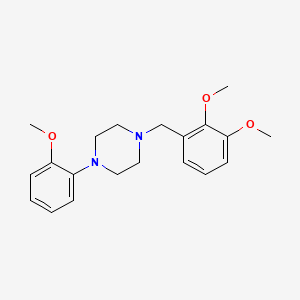![molecular formula C17H14ClNO3 B5810442 methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate, also known as MCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCA is a member of the benzoate family of compounds, which are known to have a wide range of biochemical and physiological effects.
作用機序
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a substrate for proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. When methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is cleaved by a protease, it releases a fluorescent molecule that can be detected using a fluorometer. The rate of fluorescence increase is proportional to the protease activity. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also used as a probe for monitoring the activity of other enzymes such as esterases, amidases, and lipases.
Biochemical and Physiological Effects
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a critical role in cancer metastasis. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine and is involved in Alzheimer's disease.
実験室実験の利点と制限
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a highly sensitive and specific substrate for proteases, which makes it a useful tool for studying the activity of these enzymes. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also a fluorescent molecule, which allows for real-time monitoring of protease activity. However, methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has some limitations. It is not suitable for studying the activity of all proteases, as some proteases may not cleave the peptide bond in methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also sensitive to pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate-based probes for imaging protease activity in vivo. Another direction is the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in high-throughput screening of protease inhibitors. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can also be used in the development of diagnostic assays for diseases such as cancer and Alzheimer's disease. Finally, the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved sensitivity and specificity for proteases is an area of ongoing research.
Conclusion
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a useful tool for studying the activity of proteases and other enzymes involved in biochemical and physiological processes. Its sensitivity and specificity make it a valuable substrate for detecting protease activity in vitro. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has potential applications in the development of diagnostic assays and imaging probes for diseases such as cancer and Alzheimer's disease. Ongoing research is focused on the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved properties for studying protease activity.
合成法
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can be synthesized by reacting 3-(3-chlorophenyl)acrylic acid with methyl anthranilate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate.
科学的研究の応用
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in scientific research. It is a useful tool for studying the mechanism of action of various enzymes and proteins. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is commonly used as a substrate for the detection of protease activity. It is also used as a fluorescent probe for monitoring the activity of various enzymes in real-time. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been used in studies investigating the role of proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
methyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)14-7-2-3-8-15(14)19-16(20)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKWXGMWCZVCR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)